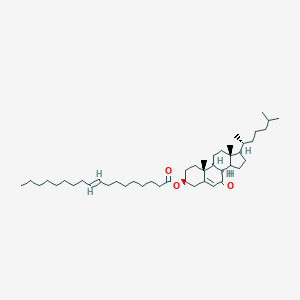

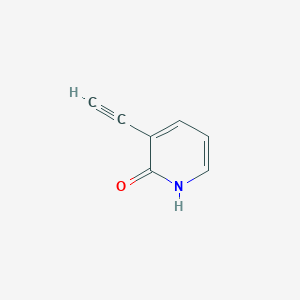

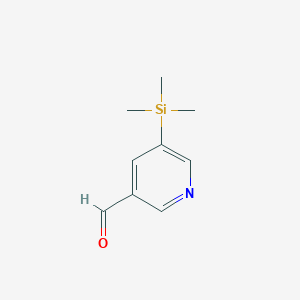

3-amino-N-methylthiophene-2-carboxamide

説明

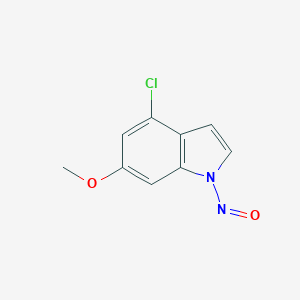

The compound 3-amino-N-methylthiophene-2-carboxamide is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in a five-membered ring. The presence of the amino and carboxamide functional groups suggests potential for biological activity, and modifications on the thiophene ring can lead to a variety of compounds with diverse properties and applications.

Synthesis Analysis

The synthesis of related thiophene derivatives has been explored in several studies. For instance, nitrothiophene carboxamides with aminoalkyl side chains were prepared by treating thiophenecarbonyl chloride with omega-aminoalkylamine . Another study reported the synthesis of a highly phenylated diamine thiophene derivative, which was used to create aromatic polyamides . Additionally, a practical protocol for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate was developed using Chan-Lam cross-coupling, demonstrating the versatility of thiophene derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can significantly influence their physical and chemical properties. For example, in N-butylthiophene-3-carboxamide, the N-butylcarboxamide group is almost planar with the thiophene ring, which could affect the compound's reactivity and interaction with biological targets . The configuration of 3-amino-2-methyltetrahydrothiophene-3-carboxylic acids was determined by NMR spectroscopy, highlighting the importance of stereochemistry in these compounds .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. The study on 3-amino-2-carbamoylthiophene showed that it reacts with cycloalkanones to form imines, indicating the reactivity of the amino group in the thiophene context . The formation of azomethine derivatives from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide through the interaction with aromatic aldehydes further exemplifies the chemical versatility of thiophene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The glass transition temperatures and thermal stability of the synthesized polyamides containing a tetraphenylthiophene unit were found to be high, indicating good material properties for industrial applications . The planarity between the carboxamide group and the thiophene ring, as well as the hydrogen bonding observed in N-butylthiophene-3-carboxamide, are likely to affect the compound's solubility and intermolecular interactions .

科学的研究の応用

Antioxidant and Antibacterial Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : The compound has been synthesized and studied for its antioxidant and antibacterial properties . It is a derivative of thiophene-2-carboxamide, which has been substituted with hydroxyl, methyl, and amino groups at position-3 .

- Methods of Application : The compound was synthesized through the cyclization of precursor derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The synthesized derivatives were then characterized using IR, 1H NMR, and mass spectroscopic analyses .

- Results : The 3-amino thiophene-2-carboxamide derivative increased antioxidant activity by 62.0%, comparable to the reference antioxidant ascorbic acid . Furthermore, it showed significant antibacterial activity against pathogenic Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) .

Industrial Chemistry and Material Science

- Scientific Field : Industrial Chemistry and Material Science

- Application Summary : Thiophene derivatives, including 3-amino-N-methylthiophene-2-carboxamide, are used in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Anti-Inflammatory and Anti-Psychotic Activity

- Scientific Field : Pharmacology

- Application Summary : Thiophene derivatives, including 3-amino-N-methylthiophene-2-carboxamide, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory and anti-psychotic .

Anti-Arrhythmic and Anti-Anxiety Activity

- Scientific Field : Neurology and Cardiology

- Application Summary : Thiophene derivatives are also known for their anti-arrhythmic and anti-anxiety activities .

Anti-Fungal Activity

- Scientific Field : Pharmacology

- Application Summary : Thiophene derivatives, including 3-amino-N-methylthiophene-2-carboxamide, have been reported to possess anti-fungal properties .

Estrogen Receptor Modulating Activity

特性

IUPAC Name |

3-amino-N-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-8-6(9)5-4(7)2-3-10-5/h2-3H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTOJEUDQYAUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443320 | |

| Record name | 3-Amino-N-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-methylthiophene-2-carboxamide | |

CAS RN |

147123-48-6 | |

| Record name | 3-Amino-N-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-7-fluorobenzo[d]thiazole](/img/structure/B136207.png)

![Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI)](/img/structure/B136221.png)